2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline
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Overview
Description
2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is a heterocyclic compound that combines the structural features of quinoline, triazole, and thiadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The fusion of these rings imparts unique chemical and biological properties, making it a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The isopropylsulfanyl group is then introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, the use of catalytic amounts of piperidine in refluxing ethanol has been reported to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and antiviral agent.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interfere with cellular signaling pathways, leading to the modulation of various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but lacks the quinoline core.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different ring fusion.
Uniqueness
2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is unique due to the presence of the quinoline core, which imparts additional chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C16H15N5S2 |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-(propan-2-ylsulfanylmethyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15N5S2/c1-10(2)22-9-14-18-19-16-21(14)20-15(23-16)13-8-7-11-5-3-4-6-12(11)17-13/h3-8,10H,9H2,1-2H3 |
InChI Key |
VBRUXQXUSURIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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